molecular formula C24H29N3O4S B2802379 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-87-9

2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2802379
M. Wt: 455.57
InChI Key: WWGWXVRYBUXWDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound from simpler starting materials. The synthesis process can vary greatly depending on the complexity of the compound and the specific reactions involved.



Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is formed (synthesis reactions), reactions where the compound is broken down (decomposition reactions), and reactions where the compound reacts with other substances (combination, substitution, or redox reactions).



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how the compound behaves under different conditions and how it might be used in practical applications.


Scientific Research Applications

Synthesis and Chemical Reactivity 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide and its derivatives are synthesized through various chemical reactions, focusing on the redox potential and steric factors of the starting materials. These synthesized derivatives show potential for biological activity based on the analysis using the PASS program, indicating various biological activities including enzyme inhibition and treatment for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Biological Activity and Potential Applications

  • Antimicrobial and Antifungal Agents :

    • The compound exhibits promising antibacterial and antifungal activities, making it suitable for developing new antimicrobial agents. Some derivatives have shown significant biological activity, indicating potential use in medical applications (Abbasi et al., 2020).
    • Further synthesis and evaluation of similar compounds have led to the discovery of derivatives with potent antimicrobial properties, suggesting the utility of these compounds in combating microbial infections (Darwish, Atia, & Farag, 2014).
  • Cancer Detection and Imaging :

    • A novel water-soluble dye derivative has been developed for potential use in optical imaging for cancer detection. The compound's increased quantum yield and stability, along with its suitability for bioconjugation, make it a promising candidate for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
  • Neurotransmitter Receptor Ligands :

    • Novel derivatives have been identified as ligands for the 5-HT6 receptor, with some showing high affinity. This indicates potential applications in the development of therapeutic agents targeting this neurotransmitter receptor (Bernotas et al., 2004).

Safety And Hazards

This involves assessing the potential risks associated with the compound, including its toxicity, flammability, and environmental impact. Safety data sheets (SDS) often provide this information.


Future Directions

This could involve exploring new synthesis methods, studying new reactions, investigating new applications, or improving our understanding of the compound’s mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for detailed information.


properties

IUPAC Name

2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-9-7-8-10-21(19)27)32(30,31)16-23(28)25-20-13-17(3)11-12-18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGWXVRYBUXWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

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